molecular formula C15H19N5O2S B11034977 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11034977
M. Wt: 333.4 g/mol
InChI Key: FKHADMCIZQXDEF-UHFFFAOYSA-N
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Description

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound featuring a thiazole ring, an acetamide group, and a phenyl ring with an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Carbamimidamido Group: This step involves the reaction of the thiazole intermediate with cyanamide under basic conditions to introduce the carbamimidamido group.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-isopropylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

Medicinally, 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The thiazole ring and carbamimidamido group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group on the phenyl ring in 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide distinguishes it from similar compounds. This structural feature can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.

Properties

Molecular Formula

C15H19N5O2S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C15H19N5O2S/c1-8(2)9-3-5-10(6-4-9)18-12(21)7-11-13(22)19-15(23-11)20-14(16)17/h3-6,8,11H,7H2,1-2H3,(H,18,21)(H4,16,17,19,20,22)

InChI Key

FKHADMCIZQXDEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N=C(N)N

Origin of Product

United States

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